molecular formula C2Br2F2 B1346714 1,1-Dibromodifluoroethylene CAS No. 430-85-3

1,1-Dibromodifluoroethylene

Cat. No.: B1346714
CAS No.: 430-85-3
M. Wt: 221.83 g/mol
InChI Key: VTFPVQZQUFXLFH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,1-Dibromodifluoroethylene plays a crucial role in biochemical reactions, particularly in organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds between molecules . The unique molecular structure of this compound enables it to exhibit Lewis acid behavior, which can catalyze specific reactions. Additionally, it serves as a reagent in organic synthesis, contributing to the formation of complex biochemical compounds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. The compound’s ability to form covalent bonds with other molecules is a key aspect of its mechanism of action . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level triggers a pronounced response . Additionally, high doses of this compound can result in toxic or adverse effects, emphasizing the need for careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of key biochemical intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical factors that determine its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dibromodifluoroethylene can be synthesized through various methods. One common approach involves the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum containing 50-70% sulfur trioxide (SO₃) . This reaction typically requires controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using similar synthetic routes. The precise conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichlorodifluoroethylene: Similar in structure but with chlorine atoms instead of bromine.

    1,1-Dibromoethylene: Lacks the fluorine atoms present in 1,1-dibromodifluoroethylene.

    1,1-Difluoroethylene: Contains only fluorine atoms without bromine.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

1,1-dibromo-2,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2/c3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFPVQZQUFXLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Br)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073183
Record name Ethene, 1,1-dibromo-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

430-85-3
Record name 1,1-Dibromo-2,2-difluoroethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=430-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dibromo-2,2-difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-dibromo-2,2-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dibromo-2,2-difluoroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dibromodifluoroethylene

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